molecular formula C6H10O2S2 B14512375 Disulfide, bis(1-oxopropyl) CAS No. 62652-55-5

Disulfide, bis(1-oxopropyl)

Cat. No.: B14512375
CAS No.: 62652-55-5
M. Wt: 178.3 g/mol
InChI Key: DYANTIMWJWOBIF-UHFFFAOYSA-N
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Description

Disulfide, bis(1-oxopropyl) is an organic compound with the molecular formula C6H10O2S2 It is characterized by the presence of a disulfide bond (S-S) flanked by two 1-oxopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Disulfide, bis(1-oxopropyl) can be synthesized through the oxidation of thiols. One common method involves the reaction of thiols with oxidizing agents such as hydrogen peroxide or iodine. The reaction typically proceeds under mild conditions, often at room temperature, to form the disulfide bond .

Industrial Production Methods

In industrial settings, the synthesis of disulfides often involves the use of thiourea and elemental sulfur in the presence of a base such as sodium carbonate. This method is efficient and can be conducted at relatively low temperatures, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Disulfide, bis(1-oxopropyl) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of disulfide, bis(1-oxopropyl) involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds are crucial for the structural integrity of proteins. The formation of these bonds involves the oxidation of thiol groups, while their cleavage involves reduction. This dynamic interconversion plays a key role in various cellular processes, including protein folding and redox signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disulfide, bis(1-oxopropyl) is unique due to its specific structure, which includes 1-oxopropyl groups. This structure imparts distinct chemical properties, making it suitable for specialized applications in drug delivery and polymer synthesis .

Properties

CAS No.

62652-55-5

Molecular Formula

C6H10O2S2

Molecular Weight

178.3 g/mol

IUPAC Name

S-propanoylsulfanyl propanethioate

InChI

InChI=1S/C6H10O2S2/c1-3-5(7)9-10-6(8)4-2/h3-4H2,1-2H3

InChI Key

DYANTIMWJWOBIF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)SSC(=O)CC

Origin of Product

United States

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